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Compound of Interest

Compound Name: 2-Chloro-5-methyl-4-nitroaniline

CAS No.: 70902-72-6

Cat. No.: B3056376

Get Quote

The structure of 2-Chloro-5-methyl-4-nitroaniline is a pentasubstituted benzene ring,

incorporating an amine (-NH₂), a nitro (-NO₂), a chloro (-Cl), and a methyl (-CH₃) group. Each

of these functional groups, along with the aromatic ring itself, possesses characteristic

vibrational modes (stretching, bending, wagging, etc.) that absorb infrared radiation at specific

frequencies. The resulting FTIR spectrum is a superposition of these absorptions, with the

exact peak positions influenced by the electronic effects (induction and resonance) of the

neighboring substituents.

The key vibrational modes expected for 2-Chloro-5-methyl-4-nitroaniline are:

N-H vibrations from the primary amine group.

N-O vibrations from the nitro group.

C-H vibrations from the aromatic ring and the methyl group.

C=C and C-N vibrations within and attached to the aromatic ring.

C-Cl vibrations.
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Out-of-plane bending modes that are characteristic of the ring's substitution pattern.

Below is a diagram illustrating the molecular structure and the key functional groups that

dominate its infrared spectrum.

Caption: Molecular structure of 2-Chloro-5-methyl-4-nitroaniline with key functional groups.

Interpreting the Spectrum: A Region-by-Region
Analysis
While an experimental spectrum for 2-Chloro-5-methyl-4-nitroaniline is not readily available

in public databases, we can predict its features with high confidence by analyzing the

characteristic absorption regions for its constituent groups.

- 3300 cm⁻¹: N-H Stretching Region
A primary aromatic amine typically displays two distinct bands in this region:

Asymmetric N-H stretch (νₐₛ): Usually found at higher wavenumbers (≈3450 cm⁻¹).

Symmetric N-H stretch (νₛ): Found at lower wavenumbers (≈3350 cm⁻¹).

The presence of both electron-withdrawing groups (NO₂, Cl) and an electron-donating group

(CH₃) creates a complex electronic environment. Electron-withdrawing groups tend to cause a

shift to higher frequencies (a hyposochromic shift) for the amino group vibrations.[1] The

formation of inter- or intra-molecular hydrogen bonds, particularly with the adjacent nitro group,

can cause these peaks to broaden and shift.[1][2]

- 2800 cm⁻¹: C-H Stretching Region
This region contains absorptions from both the aromatic ring and the methyl group.

Aromatic C-H Stretch: Aromatic C-H stretches typically appear as weak to medium bands

just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[3][4]

Aliphatic C-H Stretch: The methyl (-CH₃) group will show asymmetric and symmetric

stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.
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- 1250 cm⁻¹: The Diagnostic Fingerprint Region
This crowded but highly informative region contains several key vibrations.

N-H Bending (Scissoring): A characteristic bending vibration for primary amines is found in

the 1650-1580 cm⁻¹ range.[5][6]

Aromatic C=C Stretching: The benzene ring exhibits several medium-intensity absorptions

between 1620 cm⁻¹ and 1400 cm⁻¹.[4][7] Two bands around 1600 cm⁻¹ and 1500 cm⁻¹ are

often the most intense.[3]

Asymmetric NO₂ Stretch (νₐₛ): This is one of the most prominent features in the spectrum of

aromatic nitro compounds. It appears as a very strong absorption band, typically in the 1550-

1475 cm⁻¹ region.[7][8] Conjugation with the aromatic ring shifts this band to a lower

wavenumber compared to aliphatic nitro compounds.[8]

Symmetric NO₂ Stretch (νₛ): This is the second highly characteristic band for nitroaromatics,

appearing as another strong absorption in the 1360-1290 cm⁻¹ range.[7][8] For aromatic

nitro compounds, the symmetric and asymmetric stretches often have comparable, strong

intensities.[8]

Aromatic C-N Stretching: A strong band associated with the C-NH₂ stretch is expected in the

1335-1250 cm⁻¹ region.[5]

Below 1000 cm⁻¹: Halogen and Out-of-Plane Bending
C-N Stretch (Nitro Group): The stretching of the bond connecting the nitro group to the

aromatic ring is weaker and appears in the 890-835 cm⁻¹ range.[7]

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to C-H

out-of-plane ("oop") bending. The exact position is highly diagnostic of the ring's substitution

pattern.[3][4] For the 1,2,4,5-tetrasubstitution pattern of this molecule, specific correlations

can be complex, but a strong band in this region is expected.

C-Cl Stretching: The carbon-chlorine stretching vibration typically produces a strong band in

the 800-600 cm⁻¹ region.
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Comparative Spectral Data
To contextualize the predicted peaks for 2-Chloro-5-methyl-4-nitroaniline, we can compare

them with the known spectral features of structurally related molecules. This comparison helps

to isolate the influence of each substituent on the overall spectrum.
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Vibrational
Mode

Predicted
Range for 2-
Chloro-5-
methyl-4-
nitroaniline
(cm⁻¹)

4-Chloro-2-
nitroaniline
(cm⁻¹)[9]

2-Chloro-5-
methylaniline
(cm⁻¹)[10]

4-Nitroaniline
(cm⁻¹)[11][12]

N-H Asymmetric

Stretch
~3480

Strong peak

observed around

3480

Strong peak

observed around

3470

~3480

N-H Symmetric

Stretch
~3370

Strong peak

observed around

3370

Strong peak

observed around

3380

~3360

Aromatic C-H

Stretch
3100 - 3000

Peaks visible in

the 3100-3000

region

Peaks visible in

the 3100-3000

region

Peaks visible in

the 3100-3000

region

Aliphatic C-H

Stretch
2975 - 2850 N/A

Peaks observed

in 2950-2850

region

N/A

N-H Bend

(Scissoring)
1640 - 1620

Strong peak at

~1620
Peak at ~1620

Strong peak at

~1630

Aromatic C=C

Stretch
1600 - 1500

Peaks at ~1570,

~1500

Peaks at ~1600,

~1500

Peaks at ~1595,

~1510

NO₂ Asymmetric

Stretch
1550 - 1490

Very strong peak

at ~1520
N/A

Very strong peak

at ~1475

NO₂ Symmetric

Stretch
1350 - 1300

Very strong peak

at ~1340
N/A

Very strong peak

at ~1310

C-N Stretch

(Amine)
1300 - 1250

Peak around

1260

Peak around

1280

Peak around

1280

C-Cl Stretch 800 - 600
Present in

fingerprint

Present in

fingerprint
N/A
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Note: This table synthesizes data from multiple sources. Exact peak positions can vary based

on the sample preparation method (e.g., KBr pellet, Nujol mull, ATR) and instrument resolution.

Experimental Protocol: Acquiring a High-Quality
FTIR Spectrum
A reliable and reproducible workflow is essential for accurate spectral analysis. The following

protocol details the standard potassium bromide (KBr) pellet technique for solid samples.[13]

Materials and Equipment
Fourier-Transform Infrared (FTIR) Spectrometer

Agate Mortar and Pestle

Hydraulic Press with Pellet Die Set

Analytical Balance

Spatula

2-Chloro-5-methyl-4-nitroaniline sample

Potassium Bromide (KBr), FT-IR grade, thoroughly dried

Step-by-Step Procedure
Sample Preparation:

Weigh approximately 1-2 mg of the solid sample.

Weigh approximately 100-200 mg of dry, FT-IR grade KBr. The optimal sample-to-KBr

ratio is typically between 1:100 and 1:200.

Combine the sample and KBr in an agate mortar.

Grinding and Mixing:
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Gently grind the mixture with the pestle for several minutes until a fine, homogeneous

powder is obtained. The fine particle size is crucial to minimize light scattering.

Pellet Formation:

Transfer a portion of the powder into the pellet die.

Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several

minutes. This will form a thin, transparent or translucent pellet.

Spectral Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment. This is a critical step

to correct for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

Acquire the sample spectrum. A typical scanning range is 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

Process the acquired spectrum using the spectrometer's software (e.g., baseline

correction, peak picking).

Correlate the observed absorption bands with known vibrational frequencies to identify the

functional groups and confirm the structure.

The following diagram illustrates this experimental workflow.

Sample Preparation Pellet Formation Spectral Acquisition Data Analysis

1. Weigh Sample
(1-2 mg)

2. Weigh KBr
(100-200 mg)

3. Grind & Mix
in Mortar

4. Load Die
5. Apply Pressure

(8-10 tons)
6. Run Background

(Empty)
7. Run Sample

(4000-400 cm⁻¹)
8. Process Spectrum 9. Interpret Peaks
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Click to download full resolution via product page

Caption: Standard experimental workflow for FTIR analysis of solid samples using the KBr

pellet technique.

Conclusion
The FTIR spectrum of 2-Chloro-5-methyl-4-nitroaniline is defined by a collection of highly

characteristic absorption bands. The most prominent and readily identifiable features are the

strong, dual N-H stretching bands of the primary amine above 3300 cm⁻¹ and the two very

strong asymmetric and symmetric stretching bands of the nitro group between 1550 cm⁻¹ and

1300 cm⁻¹. Additional confirmation is provided by the C=C ring stretches, C-H vibrations, and

absorptions in the lower frequency region corresponding to C-N and C-Cl bonds. By

understanding the expected positions of these peaks and comparing them to structurally

related compounds, researchers can confidently use FTIR spectroscopy for the rapid

identification and quality assessment of this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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